molecular formula C17H14N4O2 B14215355 Pyrazinamine, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-pyridinyl)- CAS No. 821783-90-8

Pyrazinamine, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-pyridinyl)-

Cat. No.: B14215355
CAS No.: 821783-90-8
M. Wt: 306.32 g/mol
InChI Key: DNXZRZYDHGTDKX-UHFFFAOYSA-N
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Description

Pyrazinamine, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-pyridinyl)-: is a complex organic compound that features a pyrazine ring substituted with a benzodioxole moiety and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinamine, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-pyridinyl)- typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazine Core: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: This step involves the coupling of the benzodioxole group to the pyrazine core, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Pyridine Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, Pyrazinamine, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-pyridinyl)- is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Pyrazinamine, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-pyridinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A simpler pyrazine derivative used as an antitubercular agent.

    Benzodioxole derivatives: Compounds containing the benzodioxole moiety, known for their diverse biological activities.

    Pyridine derivatives: A broad class of compounds with various applications in medicine and industry.

Uniqueness

Pyrazinamine, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-pyridinyl)- is unique due to its combination of the pyrazine, benzodioxole, and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

821783-90-8

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-pyridin-4-ylpyrazin-2-amine

InChI

InChI=1S/C17H14N4O2/c1-2-15-16(23-11-22-15)7-12(1)8-20-17-10-19-14(9-21-17)13-3-5-18-6-4-13/h1-7,9-10H,8,11H2,(H,20,21)

InChI Key

DNXZRZYDHGTDKX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC=C(N=C3)C4=CC=NC=C4

Origin of Product

United States

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